5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 299441-41-1
VCID: VC2435662
InChI: InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12)
SMILES: CCCC(CCC)C1=NN=C(S1)N
Molecular Formula: C9H17N3S
Molecular Weight: 199.32 g/mol

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine

CAS No.: 299441-41-1

Cat. No.: VC2435662

Molecular Formula: C9H17N3S

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine - 299441-41-1

Specification

CAS No. 299441-41-1
Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
IUPAC Name 5-heptan-4-yl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12)
Standard InChI Key KEVBWBAUTZIGDJ-UHFFFAOYSA-N
SMILES CCCC(CCC)C1=NN=C(S1)N
Canonical SMILES CCCC(CCC)C1=NN=C(S1)N

Introduction

Chemical and Physical Properties

Physicochemical Properties

Table 1 presents the estimated physicochemical properties of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine, based on comparisons with related compounds like 5-propoxy-1,3,4-thiadiazol-2-amine:

PropertyExpected ValueBasis of Estimation
Molecular FormulaC₉H₁₇N₃SStructural analysis
Molecular WeightApproximately 199.32 g/molCalculated from molecular formula
Physical StateSolid at room temperatureCommon for similar thiadiazole derivatives
Boiling Point>275°C (estimated)Based on 5-propoxy-1,3,4-thiadiazol-2-amine (275.2°C)
LogP>0.839 (estimated)Higher than 5-propoxy-1,3,4-thiadiazol-2-amine due to increased alkyl chain length
SolubilityLikely soluble in DMF, DMSO; limited water solubilityBased on similar heterocyclic compounds
Melting PointNot determined-

The 1-propylbutyl substituent at position 5 would likely increase the compound's lipophilicity compared to other 1,3,4-thiadiazol-2-amine derivatives with smaller or more polar substituents, potentially affecting its pharmacokinetic properties and biological activity profile.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would likely follow established methods used for similar 2-amino-5-substituted-1,3,4-thiadiazole derivatives. The primary synthetic approaches described in literature include:

Cyclization of Thiosemicarbazide with Carboxylic Acids

A traditional method involves the reaction of thiosemicarbazide with the appropriate carboxylic acid (in this case, 2-propylpentanoic acid) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) .

The general reaction scheme would involve:

  • Addition of thiosemicarbazide, 2-propylpentanoic acid, and phosphorus pentachloride in specific molar ratios

  • Grinding at room temperature until complete reaction occurs

  • Addition of alkaline solution to adjust pH to 8-8.2

  • Filtration, drying, and recrystallization to obtain the pure product

This solid-phase reaction offers advantages including simple operation, short reaction time, mild conditions, low equipment requirements, and high product yields (>91%) .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to the development of more environmentally friendly approaches for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

One-Pot Synthesis Using Polyphosphate Ester

A novel approach employs polyphosphate ester (PPE) as a reagent for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives, eliminating the need for toxic reagents like POCl₃ or SOCl₂ . This method proceeds through three steps in a single reaction vessel:

  • Reaction between thiosemicarbazide and the appropriate carboxylic acid

  • Cyclodehydration facilitated by PPE

  • Formation of the 1,3,4-thiadiazole ring structure

Table 2 compares the key advantages and limitations of different synthetic approaches:

Synthetic MethodAdvantagesLimitationsYield Range
Traditional POCl₃ MethodWell-established, reliableUses toxic reagents, harsh conditions65-85%
Solid-Phase PCl₅ MethodSimple operation, short reaction time, high yieldRequires careful pH control>91%
One-Pot PPE MethodEnvironmentally friendly, no toxic additivesNewer method, less literature precedenceNot specified
Direct Reaction with IsocyanatesSuitable for certain derivativesLimited to specific substituent patternsVaries

Biological Activities and Applications

Biological ActivityEvidence from Related CompoundsPotential Mechanism
AntimicrobialThiadiazole derivatives show broad-spectrum antimicrobial activity Likely interaction with microbial cell membranes or enzymes
Anti-inflammatoryAnti-inflammatory properties reported for various 1,3,4-thiadiazole derivatives Possibly through inhibition of inflammatory mediators
Anticancer/Cytotoxic2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed potent antiproliferative activity May involve DNA helicase inhibition or other anticancer mechanisms
Enzyme InhibitionCertain derivatives inhibit Bloom helicase (BLM) with IC₅₀ values in the micromolar range Direct interaction with enzyme active sites
AntitubercularActivity reported for the thiadiazole class Mechanism requires further investigation
AntidiabeticActivity reported for the thiadiazole class Possibly through modulation of glucose metabolism pathways

Structure-Activity Relationships

The biological activity of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would be significantly influenced by its structural features. The presence of the 1-propylbutyl group at position 5 would confer specific physicochemical properties that could affect binding to biological targets.

Several structure-activity relationship patterns have been observed in similar compounds:

  • The amino group at position 2 often serves as a hydrogen bond donor in interactions with biological targets

  • The 5-position substituent significantly influences lipophilicity and target selectivity

  • The thiadiazole ring provides a rigid scaffold that positions functional groups for optimal biological interactions

For example, research on BLM inhibitors has demonstrated that modifications to the thiadiazole-2-amine portion of the molecule can lead to varying degrees of activity, with certain analogs showing significant specificity in their biological effects .

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would typically involve multiple analytical techniques. Based on characterization methods used for similar compounds, the following spectroscopic profiles would be expected:

NMR Spectroscopy

Proton NMR would likely show:

  • A broad singlet at approximately δ 5.5-6.5 ppm corresponding to the amino group protons

  • Complex multiplets in the δ 0.8-2.0 ppm region corresponding to the aliphatic protons of the 1-propylbutyl group

  • A multiplet around δ 1.7-1.9 ppm for the methine proton at the branching point

IR Spectroscopy

Characteristic IR absorption bands would likely include:

  • N-H stretching vibrations of the primary amine at 3300-3500 cm⁻¹

  • C=N stretching vibrations at 1600-1650 cm⁻¹

  • C-S stretching vibrations at 600-700 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 199, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the thiadiazole ring and the 1-propylbutyl substituent .

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